molecular formula C13H17N3O3S B2717655 2-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)-6-methylpyrimidine-4-carboxamide CAS No. 2415568-65-7

2-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)-6-methylpyrimidine-4-carboxamide

Numéro de catalogue B2717655
Numéro CAS: 2415568-65-7
Poids moléculaire: 295.36
Clé InChI: RTLPMXLJCIVPDF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)-6-methylpyrimidine-4-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a key role in the signaling pathways of cytokines, which are important for the immune system. CP-690,550 has been developed as a potential treatment for autoimmune diseases, such as rheumatoid arthritis and psoriasis.

Mécanisme D'action

2-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)-6-methylpyrimidine-4-carboxamide specifically inhibits JAK3, which is involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By blocking JAK3, this compound prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines. This results in a reduction of inflammation and immune-mediated tissue damage.
Biochemical and Physiological Effects:
This compound has been shown to have a selective and potent inhibitory effect on JAK3, with minimal effects on other JAK family members. The drug is rapidly absorbed and reaches peak plasma concentrations within 1-2 hours after oral administration. This compound has a half-life of approximately 8 hours and is metabolized primarily by the liver.

Avantages Et Limitations Des Expériences En Laboratoire

2-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)-6-methylpyrimidine-4-carboxamide is a well-characterized small molecule inhibitor that has been extensively studied in preclinical and clinical trials. The drug has a high degree of selectivity and potency for JAK3, which makes it a valuable tool for studying the role of JAK3 in cytokine signaling pathways. However, this compound has limitations in terms of its specificity, as it also inhibits other kinases at higher concentrations. In addition, the drug has potential off-target effects that need to be considered when interpreting experimental results.

Orientations Futures

There are several potential future directions for the development of 2-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)-6-methylpyrimidine-4-carboxamide and related JAK inhibitors. One area of interest is the use of JAK inhibitors in combination with other therapies, such as biologics or other small molecule inhibitors, to achieve greater efficacy and reduce the risk of drug resistance. Another area of research is the identification of biomarkers that can predict response to JAK inhibitors, which could help to personalize treatment for patients with autoimmune diseases. Finally, there is ongoing research into the potential use of JAK inhibitors in other disease areas, such as cancer and inflammatory bowel disease.

Méthodes De Synthèse

The synthesis of 2-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)-6-methylpyrimidine-4-carboxamide involves several steps, starting from commercially available starting materials. The key intermediate is 2-cyclopropyl-4-methylpyrimidine-5-carboxylic acid, which is converted into the final product through a series of chemical reactions. The synthesis has been optimized for high yield and purity, and is suitable for large-scale production.

Applications De Recherche Scientifique

2-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)-6-methylpyrimidine-4-carboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic effects on autoimmune diseases. The drug has been shown to be effective in reducing inflammation and joint damage in animal models of rheumatoid arthritis. In clinical trials, this compound has demonstrated significant improvements in symptoms and disease activity in patients with rheumatoid arthritis and psoriasis.

Propriétés

IUPAC Name

2-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-6-methylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-8-6-11(16-12(14-8)9-2-3-9)13(17)15-10-4-5-20(18,19)7-10/h6,9-10H,2-5,7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLPMXLJCIVPDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)C(=O)NC3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.